Regioisomeric Specificity: 2-Carboxamide vs. 6-Carboxamide Benzothiazole Scaffold Activity Profiling
The 2-carboxamide regioisomeric position of CAS 1448064-89-8 on the benzothiazole scaffold is non-interchangeable with the 6-carboxamide isomer. Published data demonstrate that benzo[d]thiazole-2-carboxamide derivatives (series 6a–6o) exhibit potent cytotoxicity against EGFR-overexpressing cancer cell lines, with lead compound 6i achieving IC50 values of 4.05 µM (A549), 12.17 µM (HeLa), and 6.76 µM (SW480) [1]. In contrast, benzo[d]thiazole-6-carboxamide congeners have been reported to inhibit Lck kinase and BRAF V600E rather than EGFR, indicating a fundamental target-selectivity shift driven by the carboxamide attachment point [2]. A user procuring the 6-carboxamide regioisomer (N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide, also known as HMB-45) cannot reliably reproduce EGFR-focused SAR data generated with the 2-carboxamide series.
| Evidence Dimension | Cytotoxicity IC50 against A549 (EGFR-high) cells |
|---|---|
| Target Compound Data | No direct data published for CAS 1448064-89-8; predicted EGFR-interacting based on 2-carboxamide scaffold class |
| Comparator Or Baseline | Compound 6i (benzo[d]thiazole-2-carboxamide analog): IC50 = 4.05 µM (A549), 12.17 µM (HeLa), 6.76 µM (SW480); Benzo[d]thiazole-6-carboxamide series: active against BRAF V600E, not EGFR |
| Quantified Difference | Qualitative target switch: 2-carboxamide → EGFR inhibition; 6-carboxamide → BRAF/Lck inhibition. No IC50 overlap possible. |
| Conditions | EGFR high-expressed A549/HeLa/SW480 cell lines; erlotinib positive control; 48h MTT assay as reported in reference [1] |
Why This Matters
The regioisomeric position determines the kinase selectivity profile; substitution of the 6-carboxamide isomer for the 2-carboxamide compound invalidates EGFR-targeted SAR and may redirect activity entirely to unrelated kinase targets.
- [1] Liu Y, et al. Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Medicinal Chemistry Research. 2017;26:2180-2189. doi:10.1007/s00044-017-1925-7 View Source
- [2] Kumar A, et al. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. Chemical Biology & Drug Design. 2018. View Source
